molecular formula C12H14O B1366968 (R)-3-Phenylcyclohexanone CAS No. 34993-51-6

(R)-3-Phenylcyclohexanone

Cat. No. B1366968
CAS RN: 34993-51-6
M. Wt: 174.24 g/mol
InChI Key: CJAUDSQXFVZPTO-LLVKDONJSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of these reactions and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Synthesis and Chemical Reactivity

(R)-3-Phenylcyclohexanone is an organic compound that has drawn interest in scientific research, particularly in the context of synthetic chemistry and its potential biological activities. Key studies have explored its utility in synthesizing heterocyclic compounds and understanding its chemical behavior in various reactions.

  • Synthesis of Heterocyclic Compounds:

    • (R)-3-Phenylcyclohexanone has been implicated in the synthesis of heterocyclic compounds. For instance, studies on derivatives like 3-azabicyclo[3.3.1]nonanones (3-ABNs) have shown that these compounds can be synthesized from ketones, aldehydes, and ammonium acetate, with (R)-3-Phenylcyclohexanone potentially serving as a precursor. The functionalization of these compounds leads to the creation of a variety of sulfur and nitrogen-containing heterocycles, which have shown significant biological activities against fungal and bacterial strains (Mazimba & Mosarwa, 2015).
  • Chemical Reactivity and Coordination Chemistry:

    • The compound has also been studied in the context of its reactivity with other chemical species. Research on ruthenium(II) complexes, for instance, has explored the structure-activity relationship of these complexes, with (R)-3-Phenylcyclohexanone potentially playing a role in the synthesis or reactivity of such complexes. The reactivity of these complexes with guanine derivatives and their interactions with DNA and proteins like human serum albumin and transferrin have been studied, indicating the compound's potential role in the development of anticancer agents (Simović et al., 2019).

Biological and Pharmacological Potential

While specific studies on (R)-3-Phenylcyclohexanone's direct biological and pharmacological applications are limited, its derivatives and structurally similar compounds have been investigated for various biological activities. These studies provide an indirect insight into the potential applications of (R)-3-Phenylcyclohexanone in biological and pharmacological research.

  • Pharmacological Activities of Structurally Similar Compounds:

    • Studies on compounds like pulegone, which is structurally related to (R)-3-Phenylcyclohexanone, have revealed a range of pharmacological properties, including antioxidant, antimicrobial, antifungal, and antiviral activities. This suggests that (R)-3-Phenylcyclohexanone, with proper modification or in its derivative form, might exhibit similar biological activities and could be a candidate for further pharmacological studies (Dhingra & Chopra, 2022).
  • Environmental and Analytical Applications:

    • The compound's potential utility extends beyond pharmacology. For example, studies have examined the use of organic compounds like cyclohexanone (a structural component of (R)-3-Phenylcyclohexanone) as hydrogen carriers, suggesting its potential application in energy storage and environmental sustainability (Bourane et al., 2016).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes information about the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research. It could include potential applications of the compound, or ways to improve its synthesis or properties.


For a specific analysis of “®-3-Phenylcyclohexanone”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may be able to help you find more information. You could also try contacting researchers who specialize in this area. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, due to potential risks and hazards. Always follow safety guidelines and use appropriate personal protective equipment.


properties

IUPAC Name

(3R)-3-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUDSQXFVZPTO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452949
Record name (R)-3-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Phenylcyclohexanone

CAS RN

34993-51-6
Record name (R)-3-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was obtained using a procedure analogous to that described in Step 1 of Example 10 using cyclohex-2-enone (1.0 g, 10.4 mmol) and phenylboronic acid (1.3 g, 10.4 mmol) to afford the title compound as a colorless oil. MS m/z: 175(M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenylboronic acid (0.630 g, 5.17 mmol) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.0193 g, 0.0310 mmol) in 10:1 dioxane/water (2.5 ml) was added acetylacetonatobis(ethylene)rhodium(I) (0.00800 g, 0.0310 mmol), and the reaction was degassed with argon. To this was added cyclohex-2-enone (0.100 ml, 1.03 mmol), and the reaction was heated to 120° C. for 16 hours in a screw-top vial. The reaction was allowed to cool to ambient temperature, diluted with EtOAc, and washed with twice with saturated sodium bicarbonate and once with saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified on a Biotage SP1 system eluting with a linear gradient of 5-50% EtOAc in hexanes to yield 60 mg of the title compound (33.3% yield).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
0.0193 g
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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